molecular formula C10H21NSi B14684797 Silanecarbonitrile, tris(1-methylethyl)- CAS No. 35856-38-3

Silanecarbonitrile, tris(1-methylethyl)-

Cat. No.: B14684797
CAS No.: 35856-38-3
M. Wt: 183.37 g/mol
InChI Key: QIEBDEBOPTYRKV-UHFFFAOYSA-N
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Description

Silanecarbonitrile, tris(1-methylethyl)- is a silicon-based compound featuring a nitrile group (-C≡N) bonded to a silicon atom substituted with three isopropyl groups (tris(1-methylethyl)). This structure confers significant steric hindrance, which influences its chemical stability, reactivity, and physical properties.

Properties

CAS No.

35856-38-3

Molecular Formula

C10H21NSi

Molecular Weight

183.37 g/mol

IUPAC Name

tri(propan-2-yl)silylformonitrile

InChI

InChI=1S/C10H21NSi/c1-8(2)12(7-11,9(3)4)10(5)6/h8-10H,1-6H3

InChI Key

QIEBDEBOPTYRKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#N)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanecarbonitrile, tris(1-methylethyl)- typically involves the reaction of silicon tetrachloride with isopropylmagnesium chloride, followed by the introduction of a cyanide source. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of Silanecarbonitrile, tris(1-methylethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Silanecarbonitrile, tris(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Amines.

    Substitution: Various alkyl or aryl-substituted silanecarbonitriles.

Scientific Research Applications

Chemistry: Silanecarbonitrile, tris(1-methylethyl)- is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.

Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility.

Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives, where its unique properties improve the performance of the final products.

Mechanism of Action

The mechanism by which Silanecarbonitrile, tris(1-methylethyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural Analogues with Tris(1-methylethyl) Substituents

The tris(1-methylethyl) group is a recurring motif in compounds designed for steric protection. For example:

  • (R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[2,4,6-tris(1-methylethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol (): This binaphthalene diol derivative employs tris(1-methylethyl)phenyl groups to create steric bulk, likely enhancing its utility in asymmetric catalysis or chiral recognition .

Comparison Table 1: Substituent Impact on Molecular Properties

Compound Backbone Substituents Key Applications
Silanecarbonitrile, tris(1-methylethyl)- Silicon-carbonitrile Three isopropyl groups Hypothesized: Stabilized silicon precursors, specialty polymers
Kanto Catalog Compound Binaphthalene diol Two tris(1-methylethyl)phenyl Asymmetric catalysis, chiral ligands

Reactivity and Stability

The tris(1-methylethyl) groups in Silanecarbonitrile, tris(1-methylethyl)- likely reduce nucleophilic attack at the silicon center compared to less substituted silanecarbonitriles (e.g., trimethylsilanecarbonitrile). This steric shielding may:

  • Increase thermal stability : Analogous compounds like methyl dehydroabietate () and retene () with branched substituents demonstrate stability under thermal stress, suggesting similar resilience in the silane compound .

Physical Properties

  • Boiling point and solubility : The isopropyl groups likely elevate hydrophobicity and boiling point relative to linear alkyl-substituted silanecarbonitriles. For example, phenanthrene derivatives with tris(1-methylethyl) groups () exhibit low volatility, implying similar trends in the silane compound .

Comparison Table 2: Inferred Physical Properties

Property Silanecarbonitrile, tris(1-methylethyl)- Trimethylsilanecarbonitrile
Molecular Weight (g/mol) ~247 (estimated) 113
Hydrophobicity High (due to isopropyl) Moderate
Thermal Stability High (steric shielding) Moderate

Research Findings and Hypotheses

  • Degradation pathways : and highlight that tris(1-methylethyl)-substituted phenanthrenes form stable intermediates under oxidative conditions . By analogy, the silane compound may resist decomposition in harsh environments.
  • Synthetic utility : The Kanto compound’s use in catalysis () suggests that tris(1-methylethyl) groups enhance steric control . Silanecarbonitrile, tris(1-methylethyl)- could similarly serve as a stabilizing agent in silicon-based polymer synthesis.

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